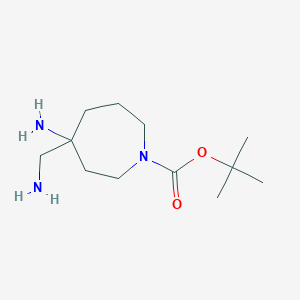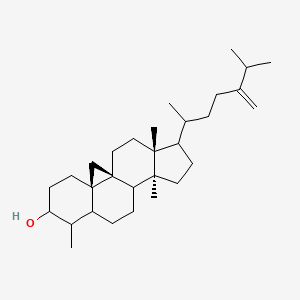
9,19-Cyclo-5alpha,9beta-ergost-24(28)-en-3beta-ol, 4alpha,14-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloeucalenol is a natural organic compound with the chemical formula C30H50O . It is a colorless to yellowish viscous liquid with a peculiar odor. Cycloeucalenol is found in various plants, such as eucalyptus and rosewood. It exhibits a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Méthodes De Préparation
Cycloeucalenol can be extracted from plants or synthesized chemically.
Extraction from Plants: The extraction process typically involves distillation, extraction, and condensation.
Chemical Synthesis: Chemical synthesis methods include the use of specific reagents and catalysts to produce Cycloeucalenol.
Analyse Des Réactions Chimiques
Cycloeucalenol undergoes various chemical reactions, including:
Oxidation: Cycloeucalenol can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Cycloeucalenol into other compounds with different functional groups.
Substitution: Substitution reactions involve replacing one functional group in Cycloeucalenol with another.
A notable reaction is the conversion of Cycloeucalenol to obtusifoliol by cycloeucalenol cycloisomerase, which opens the cyclopropane ring and forms an 8(9) double bond .
Applications De Recherche Scientifique
Cycloeucalenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in plant sterol biosynthesis and its effects on cellular processes.
Mécanisme D'action
Cycloeucalenol exerts its effects through various molecular targets and pathways. In plants, it is involved in the biosynthesis of sterols, acting as a precursor for the formation of other sterols like obtusifoliol. The enzyme cycloeucalenol cycloisomerase catalyzes the conversion of Cycloeucalenol to obtusifoliol by opening the cyclopropane ring . This process is crucial for the synthesis of plant sterols, which play essential roles in cellular functions and signaling .
Comparaison Avec Des Composés Similaires
Cycloeucalenol is a cycloartane triterpene, and it can be compared with other similar compounds such as:
Cycloartenol: Another cycloartane triterpene involved in sterol biosynthesis.
Obtusifoliol: A product of Cycloeucalenol conversion, involved in plant sterol synthesis.
Lanosterol: A precursor in the biosynthesis of cholesterol and other sterols in animals and fungi.
Cycloeucalenol is unique due to its specific role in the biosynthesis of plant sterols and its biological activities .
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(1S,3R,12S,16R)-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21?,22?,23?,24?,25?,26?,27-,28+,29-,30+/m1/s1 |
Clé InChI |
HUNLTIZKNQDZEI-PCGLKXPPSA-N |
SMILES isomérique |
CC1C2CCC3[C@@]4(CCC([C@]4(CC[C@@]35[C@@]2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
SMILES canonique |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)
![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)
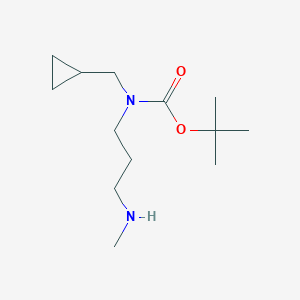
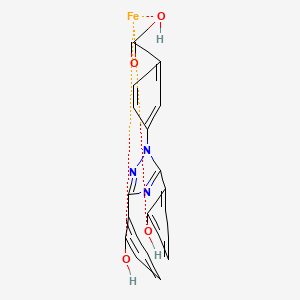
![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)


![Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate](/img/structure/B14786217.png)
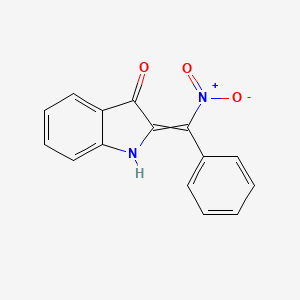
![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
